molecular formula C11H18O3 B2927913 6-hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxylic acid CAS No. 861088-36-0

6-hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxylic acid

Cat. No.: B2927913
CAS No.: 861088-36-0
M. Wt: 198.262
InChI Key: KOXKKMGRIJEISW-UHFFFAOYSA-N
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Description

6-hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a hydroxyl group and a carboxylic acid group attached to a decahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxylic acid involves multiple steps of organic reactions. The specific methods require advanced organic synthesis techniques, often involving the use of catalysts and specific reaction conditions to achieve the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

6-hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds with similar ring structures but different functional groups.

    Decahydronaphthalene derivatives: Compounds with similar hydrogenated naphthalene rings but varying substituents.

Uniqueness

What sets 6-hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxylic acid apart is its specific combination of a hydroxyl group and a carboxylic acid group on the decahydronaphthalene ring, which imparts unique chemical properties and reactivity .

Properties

IUPAC Name

6-hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h7-10,12H,1-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXKKMGRIJEISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CCC2C(C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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